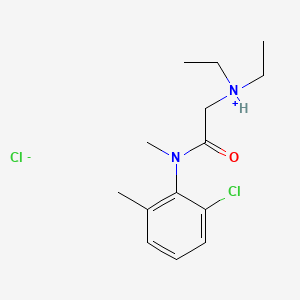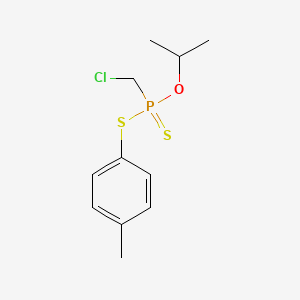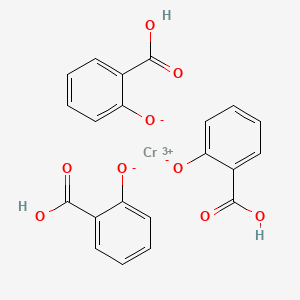![molecular formula C24H18ClS2.F6P<br>C24H18ClF6PS2 B13764744 [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) CAS No. 68156-11-6](/img/structure/B13764744.png)
[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-): is a complex organic compound that belongs to the class of sulfonium salts. It is characterized by the presence of a sulfonium cation, which is stabilized by a hexafluorophosphate anion. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) typically involves the reaction of diphenyl sulfide with chlorobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which is subsequently stabilized by the addition of hexafluorophosphate anion. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophenol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme inhibition and protein modification.
Medicine:
Drug Development: The compound is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) involves the interaction of the sulfonium cation with various molecular targets. The sulfonium group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The hexafluorophosphate anion plays a role in stabilizing the overall structure of the compound, enhancing its reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Diphenylsulfonium hexafluorophosphate: Similar in structure but lacks the chlorophenyl group.
Triphenylsulfonium hexafluorophosphate: Contains three phenyl groups instead of the chlorophenyl and thio groups.
Uniqueness:
Structural Features: The presence of the chlorophenyl and thio groups in [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) imparts unique reactivity and stability compared to its analogs.
Reactivity: The compound exhibits distinct reactivity patterns, making it suitable for specific applications in catalysis and synthesis.
Eigenschaften
CAS-Nummer |
68156-11-6 |
|---|---|
Molekularformel |
C24H18ClS2.F6P C24H18ClF6PS2 |
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
[2-(2-chlorophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H18ClS2.F6P/c25-21-15-7-8-16-22(21)26-23-17-9-10-18-24(23)27(19-11-3-1-4-12-19)20-13-5-2-6-14-20;1-7(2,3,4,5)6/h1-18H;/q+1;-1 |
InChI-Schlüssel |
TYARKGONSXUKEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3SC4=CC=CC=C4Cl.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


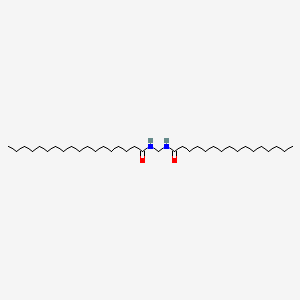

![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
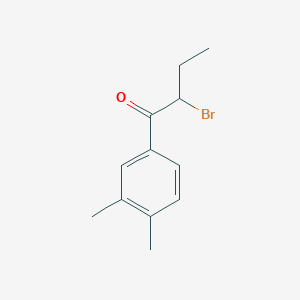
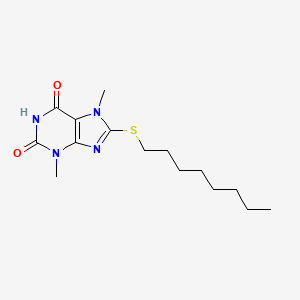
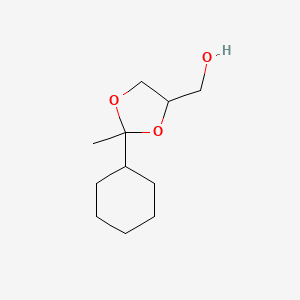
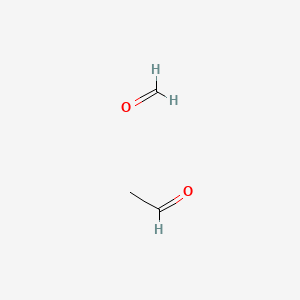


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)
